molecular formula C11H9N3OS B12487918 5-methyl-7-(thiophen-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

5-methyl-7-(thiophen-2-yl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B12487918
M. Wt: 231.28 g/mol
InChI Key: WECXIKQSWOJEPX-UHFFFAOYSA-N
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Description

5-methyl-7-(thiophen-2-yl)-3H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that contains a pyrrolo[3,2-d]pyrimidine core with a thiophene ring attached at the 7-position and a methyl group at the 5-position. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-7-(thiophen-2-yl)-3H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with thiophene-2-carbaldehyde in the presence of a base, followed by cyclization to form the desired pyrrolo[3,2-d]pyrimidine core . The reaction is usually carried out under reflux conditions in a suitable solvent such as xylene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-methyl-7-(thiophen-2-yl)-3H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.

Scientific Research Applications

5-methyl-7-(thiophen-2-yl)-3H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-7-(thiophen-2-yl)-3H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as anti-cancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-7-(thiophen-2-yl)-3H-pyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific combination of a pyrrolo[3,2-d]pyrimidine core with a thiophene ring. This unique structure contributes to its distinct chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

5-methyl-7-thiophen-2-yl-3H-pyrrolo[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C11H9N3OS/c1-14-5-7(8-3-2-4-16-8)9-10(14)11(15)13-6-12-9/h2-6H,1H3,(H,12,13,15)

InChI Key

WECXIKQSWOJEPX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=O)NC=N2)C3=CC=CS3

Origin of Product

United States

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